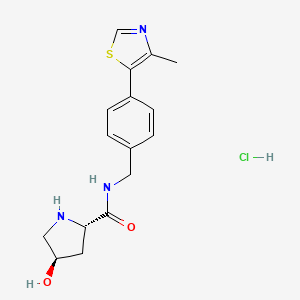

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Description

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (hereafter referred to as Compound A) is a critical component in proteolysis-targeting chimera (PROTAC) development. It serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling targeted protein degradation . Structurally, it features a pyrrolidine-2-carboxamide backbone with a stereospecific (2S,4R)-hydroxy configuration and a 4-(4-methylthiazol-5-yl)benzyl group, which enhances binding to the VHL complex . Its synthesis involves multi-step organic reactions, including amidation and deprotection, with yields ranging from 33% to 95% depending on the route .

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S.ClH/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14;/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21);1H/t13-,14+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLCWFKBLGSPME-DFQHDRSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a compound with significant biological activity, particularly in the context of drug discovery and development. Its structure includes a pyrrolidine core and a thiazole moiety, which are known to contribute to various pharmacological effects. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1448189-90-9

- Molecular Formula : C16H20ClN3O2S

- Molecular Weight : 353.87 g/mol

- Purity : > 96%

The compound exhibits its biological activity primarily through modulation of specific protein targets involved in cellular signaling pathways. It has been shown to interact with various receptors and enzymes, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.

Pharmacological Effects

- Antitumor Activity : Research indicates that this compound has demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

- Anti-inflammatory Properties : Studies have highlighted the compound's role in reducing inflammatory markers in vitro. This could be beneficial for conditions characterized by chronic inflammation.

- Neuroprotective Effects : Preliminary data suggest that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Neuroprotective | Modulation of neuroinflammatory responses |

Example Research Study

In a study published by the American Chemical Society, this compound was evaluated for its efficacy against breast cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Scientific Research Applications

Anticancer Properties

Research indicates that AHPC hydrochloride exhibits promising anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines. A notable study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .

Protein Degradation

AHPC hydrochloride acts as a protein degrader, specifically targeting proteins involved in cancer progression. This mechanism is crucial for developing novel therapeutic strategies aimed at degrading oncogenic proteins that are otherwise difficult to target with traditional inhibitors .

Neuroprotective Effects

Preliminary studies suggest that AHPC may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Chemical Reactions Analysis

Synthetic Reactions and Key Intermediates

The compound is synthesized via multi-step organic reactions, with critical steps including coupling, protection/deprotection, and purification under controlled conditions .

Table 1: Key Synthetic Steps and Conditions

Hydroxyl Group (-OH)

-

Acetylation : Reacts with acetyl chloride or acetic anhydride to form esters under basic conditions.

-

Oxidation : Susceptible to oxidation by Jones reagent (CrO₃/H₂SO₄) to ketones, though steric hindrance may limit reactivity.

Amide Bond (-CONH-)

-

Hydrolysis : Cleaved under strong acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions to yield carboxylic acid and amine derivatives .

-

Stability : Resists enzymatic degradation in physiological pH but undergoes slow hydrolysis in extreme pH.

Thiazole Ring

-

Electrophilic Substitution : Reacts with bromine in acetic acid at the 2-position of the thiazole ring.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Fe³⁺) via nitrogen and sulfur atoms.

Table 2: Stability Under Environmental Conditions

Derivatization for Biological Studies

The compound serves as a precursor for proteolysis-targeting chimeras (PROTACs):

Comparison with Similar Compounds

Diastereomeric and Stereochemical Variants

- (2S,4S)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, 2HCl :

This diastereomer (Compound B) differs from Compound A only in the configuration of the hydroxy group (4S vs. 4R). Synthesized via HCl-mediated deprotection, it achieves a 95% yield but exhibits reduced binding affinity to VHL due to steric and electronic mismatches . Crystal structures confirm that the (2S,4R) configuration in Compound A optimizes hydrogen bonding with Pro99 and His110 residues in the VHL binding pocket .

Derivatives with Modified Linkers or Substituents

Key Findings from Comparative Studies

Structural Insights

- X-ray crystallography confirms that the (2S,4R) configuration in Compound A forms critical hydrogen bonds with VHL residues, while stereochemical alterations (e.g., 2S,4S) disrupt these interactions .

- Thiazole-to-oxazole substitutions (e.g., Example 188) alter binding kinetics but retain degradation efficacy .

Q & A

Basic: What are the key methodological considerations for optimizing the synthesis of this compound to achieve high purity?

Answer:

Synthesis optimization requires attention to stereochemical control, reaction conditions, and purification techniques. Evidence suggests using column chromatography (e.g., CH₃CN/MeOH 9:1) for purification, as described in a protocol yielding 33% purity . Additionally, intermediates such as thiazolylamines (e.g., 5-(4-R-benzyl)thiazol-2-ylamines) must be rigorously characterized via HPLC to confirm >98% purity . Critical steps include temperature control during acylation and avoiding racemization by using chiral catalysts or protecting groups.

Basic: Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and structural integrity?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry, with mean C–C bond precision of 0.003 Å and R factor ≤0.042 . For routine analysis, ¹H-NMR and ¹³C-NMR are essential to verify pyrrolidine ring conformation and substituent positions . High-resolution mass spectrometry (HRMS) and chiral HPLC can detect enantiomeric impurities, particularly in the 4-hydroxy-pyrrolidine moiety .

Basic: What biological targets or pathways are associated with this compound based on its structural features?

Answer:

The compound’s methylthiazole and pyrrolidine-carboxamide motifs suggest potential as a proteolysis-targeting chimera (PROTAC) component. It may recruit E3 ubiquitin ligases (e.g., VHL) to degrade disease-related proteins, as seen in hetero-PROTAC designs . The 4-hydroxy group enhances solubility and hydrogen bonding with target receptors, while the benzyl group may improve blood-brain barrier penetration .

Advanced: How can researchers address discrepancies in yield or purity when scaling up synthesis?

Answer:

Scale-up challenges often arise from inefficient mixing or solvent evaporation. A study using DMDAAC copolymerization highlights the need for controlled reaction kinetics (e.g., APS initiator concentration adjustments) to maintain reproducibility . Purity discrepancies can be mitigated via orthogonal purification methods: combining size-exclusion chromatography with reverse-phase HPLC . Real-time monitoring (e.g., in situ FTIR) helps identify side reactions early .

Advanced: What strategies resolve contradictory data in receptor binding assays or pharmacokinetic profiles?

Answer:

Contradictions in binding assays may stem from assay conditions (e.g., pH, ionic strength). For example, methylthiazol-5-yl groups exhibit pH-dependent tautomerism, altering receptor interactions . Pharmacokinetic variability can arise from metabolic instability of the pyrrolidine ring. Strategies include:

- Isotope-labeling studies to track metabolite formation .

- Molecular dynamics simulations to predict binding pocket flexibility .

- Comparative assays using analogs with stabilized hydroxy groups (e.g., methyl ether derivatives) .

Advanced: In designing PROTACs using this compound, what factors influence linker chemistry and E3 ligase ligand selection?

Answer:

Linker length and rigidity are critical for ternary complex formation. For example, a 9-oxononanamido linker (11 atoms) optimizes spatial alignment between the target protein and E3 ligase . E3 ligase ligands (e.g., VHL or CRBN) must balance binding affinity and selectivity. Evidence from IAP-VHL hetero-PROTACs shows that cyclohexyl groups in the ligand enhance proteasome recruitment . Additionally, logP adjustments (via hydroxyl or methyl groups) improve cellular permeability .

Advanced: How can researchers validate the compound’s degradation efficiency in cellular models?

Answer:

- Western blotting to quantify target protein levels post-treatment.

- Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability under thermal stress .

- CRISPR knockouts of E3 ligases (e.g., VHL) to verify mechanism-specific degradation .

- Pharmacodynamic markers (e.g., ubiquitination assays) to correlate degradation with functional outcomes .

Advanced: What are the limitations of current synthetic routes, and how can they be improved?

Answer:

Current limitations include low yields (~33%) in multi-step reactions and racemization at the (2S,4R) stereocenter . Improvements:

- Flow chemistry for precise control of acylation steps .

- Enzymatic resolution using lipases to enhance enantiomeric excess .

- Microwave-assisted synthesis to reduce reaction times and byproduct formation .

Table 1: Key Analytical Parameters

| Parameter | Method | Reference |

|---|---|---|

| Stereochemical purity | Chiral HPLC (CHIRALPAK® AD-H) | |

| Crystal structure | XRD (R factor ≤0.042) | |

| Metabolite identification | HRMS + LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.